Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate
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Overview
Description
RB3007 is a synthetic organic compound known for its role as a dual inhibitor of enkephalin-degrading enzymes, specifically neutral endopeptidase and aminopeptidase N . This compound is an orally active analogue of RB101 and is used in scientific research for its analgesic properties without causing respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RB3007 involves multiple steps, including the esterification of both the carboxylate and phosphinic groups . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.
Industrial Production Methods
Industrial production methods for RB3007 are not widely documented in public literature. it is likely that the production involves standard organic synthesis techniques, including esterification, amidation, and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
RB3007 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: RB3007 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
RB3007 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on biological pathways involving enkephalins.
Medicine: Explored for its potential as an analgesic without causing respiratory depression.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
RB3007 exerts its effects by inhibiting the enzymes neutral endopeptidase and aminopeptidase N . This inhibition leads to an elevation in the levels of endogenous enkephalins, which are natural peptides that modulate pain and other physiological processes . The compound’s mechanism of action involves binding to the active sites of these enzymes, preventing the degradation of enkephalins and thereby enhancing their analgesic effects.
Comparison with Similar Compounds
Similar Compounds
RB101: An enkephalinase inhibitor that produces analgesia without respiratory depression.
Racecadotril: An antidiarrheal drug that acts as a peripheral enkephalinase inhibitor.
Ecadotril: A neutral endopeptidase inhibitor used for various therapeutic purposes.
Uniqueness of RB3007
RB3007 is unique due to its dual inhibition of both neutral endopeptidase and aminopeptidase N, making it a valuable tool in scientific research for studying the modulation of enkephalin levels . Its oral activity and ability to produce analgesic effects without respiratory depression further distinguish it from other similar compounds .
Properties
Molecular Formula |
C37H41N2O6PS |
---|---|
Molecular Weight |
672.8 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-[[2-acetylsulfanylethoxy-[(R)-amino(phenyl)methyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoate |
InChI |
InChI=1S/C37H41N2O6PS/c1-27(37(42)44-25-30-12-6-3-7-13-30)39-36(41)34(24-29-18-20-32(21-19-29)31-14-8-4-9-15-31)26-46(43,45-22-23-47-28(2)40)35(38)33-16-10-5-11-17-33/h3-21,27,34-35H,22-26,38H2,1-2H3,(H,39,41)/t27-,34+,35+,46?/m0/s1 |
InChI Key |
PYJMLILRVYLUHW-UNCDKACKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)CP(=O)([C@H](C4=CC=CC=C4)N)OCCSC(=O)C |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)C3=CC=CC=C3)CP(=O)(C(C4=CC=CC=C4)N)OCCSC(=O)C |
Origin of Product |
United States |
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